tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate

Regioselective synthesis Electrophilic substitution Pyrrolopyrazine functionalization

tert-Butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate (CAS 1823521-93-2) is a heterobicyclic building block featuring a partially saturated pyrrolo[1,2-a]pyrazine core bearing an electron-withdrawing cyano substituent at the 6-position and a Boc-protected amine at N-2. Its molecular formula is C₁₃H₁₇N₃O₂; molecular weight 247.29 g/mol.

Molecular Formula C13H17N3O2
Molecular Weight 247.29 g/mol
CAS No. 1823521-93-2
Cat. No. B13013117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate
CAS1823521-93-2
Molecular FormulaC13H17N3O2
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN2C(=CC=C2C#N)C1
InChIInChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)15-6-7-16-10(8-14)4-5-11(16)9-15/h4-5H,6-7,9H2,1-3H3
InChIKeyCOLMLIGQLJYDAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-Cyano-3,4-Dihydro-1H-Pyrrolo[1,2-a]Pyrazine-2-Carboxylate (CAS 1823521-93-2): Structural, Physicochemical & Synthetic Role Profile


tert-Butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate (CAS 1823521-93-2) is a heterobicyclic building block featuring a partially saturated pyrrolo[1,2-a]pyrazine core [1] bearing an electron-withdrawing cyano substituent at the 6-position and a Boc-protected amine at N-2 . Its molecular formula is C₁₃H₁₇N₃O₂; molecular weight 247.29 g/mol [1]. The compound serves as a late-stage intermediate in medicinal chemistry programs targeting kinases, HDACs, and other therapeutically relevant targets where the pyrrolo[1,2-a]pyrazine scaffold confers conformational constraint and tunable electronic properties .

Why tert-Butyl 6-Cyano-3,4-Dihydro-1H-Pyrrolo[1,2-a]Pyrazine-2-Carboxylate Cannot Be Replaced by Generic Pyrrolo[1,2-a]Pyrazine Analogs


The pyrrolo[1,2-a]pyrazine scaffold exhibits pronounced position- and substituent-dependent reactivity and biological outcomes [1]. The 6-cyano substituent on the target compound provides a distinct electronic environment and hydrogen-bond-accepting capacity compared to the 8-cyano isomer or 6-formyl analog, directly influencing regioselectivity in downstream functionalization and target engagement [1] . Furthermore, the Boc-protected secondary amine at the 2-position enables orthogonal deprotection strategies essential for convergent synthetic routes . Simply substituting a closely related N-Boc-pyrrolo[1,2-a]pyrazine intermediate—such as the 1-methyl analog (CAS 1050884-26-8), the 8-cyano isomer, or the 6-formyl derivative (CAS 1174068-79-1)—introduces divergent reactivity, altered pharmacokinetic properties, and incompatible protection/deprotection profiles that derail established synthetic sequences and structure-activity relationships [1] .

Quantitative Differentiation Evidence for tert-Butyl 6-Cyano-3,4-Dihydro-1H-Pyrrolo[1,2-a]Pyrazine-2-Carboxylate vs. Closest Analogs


Regioselective Functionalization Advantage: C6- vs. C8-Directed Electrophilic Substitution

Electrophilic acetylation and formylation of the pyrrolo[1,2-a]pyrazine scaffold shows strict, substituent-controlled regioselectivity between the C6 and C8 positions [1]. When the core bears no substituent at the 1-position (R₁ = H), acetylation predominantly occurs at the C8 position, yielding the 8-acetyl derivative [1]. In contrast, introduction of a 1-methyl substituent (R₁ = CH₃) redirects electrophilic attack to the C6 position, producing the 6-acetyl product as the major regioisomer [1]. The target compound, bearing a pre-installed 6-cyano group, explicitly requires or enables retention of C6 functionalization integrity in subsequent synthetic steps—something the 8-cyano isomer (with its alternative regiochemical preference) or the C6-unsubstituted core cannot guarantee without additional directing-group manipulation.

Regioselective synthesis Electrophilic substitution Pyrrolopyrazine functionalization Medicinal chemistry building blocks

Steric and Electronic Differentiation: 6-Cyano vs. 6-Formyl Analog

The 6-cyano substituent provides a compact, linear, strong electron-withdrawing group (−σₚ ≈ 0.66) with a single hydrogen-bond-accepting nitrogen lone pair [1]. Its closest analog, the 6-formyl derivative (tert-butyl 6-formyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate, CAS 1174068-79-1), presents a bulkier, planar aldehyde group with distinct electronic character (−σₚ ≈ 0.42) and a carbonyl oxygen as the primary hydrogen-bond acceptor [1]. Computed physicochemical properties highlight quantifiable differences: the 6-formyl analog has a molecular weight of 250.29 g/mol and a calculated XLogP3-AA of 0.9 [2], whereas the 6-cyano target compound has a molecular weight of 247.29 g/mol and an expectedly higher lipophilicity due to the replacement of the polar carbonyl with the less hydrophilic nitrile group [1] . These divergent properties directly affect passive permeability, protein binding, and metabolic stability in downstream biologically active compounds.

Electronic effects Hydrogen-bond acceptor Cyano group Formyl group SAR optimization

Synthetic Intermediate Fidelity: Boc Protection Status vs. Free Amine Analogs

The tert-butyl carbamate (Boc) protecting group on the N-2 nitrogen is essential for maintaining amine nucleophilicity control during multistep synthesis . The 1-methyl analog (tert-butyl 6-cyano-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate, CAS 1050884-26-8) retains Boc protection but introduces a stereocenter at C1, adding a chiral dimension with molecular weight 261.32 g/mol (+14.03 Da vs. target) and altered conformational preferences . Conversely, the free amine forms or N-alkylated analogs lacking the Boc group preclude selective late-stage N-functionalization and necessitate re-protection steps. The target compound's precise combination of 6-cyano substitution with an intact Boc group on the N-2 of the partially saturated pyrazine ring represents an optimal intermediate oxidation state and protection profile for diverse downstream chemistry .

Boc deprotection Orthogonal protecting group Convergent synthesis Peptide coupling

Solubility and Formulation Compatibility: Predicted Aqueous Solubility vs. Core Scaffold

Although direct experimental solubility data for the target compound are not publicly available, the core pyrrolo[1,2-a]pyrazine scaffold is reported to have limited aqueous solubility . The parent pyrrolo[1,2-a]pyrazine has an estimated water solubility of approximately 4,795 mg/L based on its estimated log Kow of 1.55 . The target compound, with its cyano and tert-butyl ester substituents, is expected to exhibit lower aqueous solubility than the unsubstituted core due to increased hydrophobicity and molecular weight [1]. This solubility profile must be considered when comparing the target to more polar analogs such as the hydrochloride salt forms (e.g., octahydro-pyrrolo[1,2-a]pyrazine hydrochloride, typically exhibiting significantly enhanced aqueous solubility ) or the 6-formyl analog which, based on its lower XLogP3 value (0.9), may have marginally better aqueous solubility.

Aqueous solubility logP Drug-likeness Formulation ADME prediction

Optimal Procurement and Application Scenarios for tert-Butyl 6-Cyano-3,4-Dihydro-1H-Pyrrolo[1,2-a]Pyrazine-2-Carboxylate


Kinase Inhibitor Lead Optimization Requiring C6-Functionalized Pyrrolo[1,2-a]Pyrazine Cores

The target compound provides a pre-functionalized, regiochemically unambiguous entry point into pyrrolo[1,2-a]pyrazine-based kinase inhibitor programs . Unlike the unsubstituted core, which defaults to C8-directed electrophilic substitution, the 6-cyano substituent ensures synthetic sequences retain C6 functionality throughout the synthetic route, directly supporting structure-activity relationship (SAR) exploration at this critical vector [1]. The documented anticancer activity of 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives in PC-3 (IC₅₀ = 1.18 μM) and MCF-7 (IC₅₀ = 1.95 μM) cells provides a validated biological context for procurement in oncology-focused discovery .

Fragment-Based Drug Discovery (FBDD) and Parallel Library Synthesis

With its achiral nature (no stereocenter at C1) and intact Boc protecting group, the target compound is ideally suited for parallel amide coupling, urea formation, or reductive amination libraries in fragment-based drug discovery [1]. The absence of a C1 stereocenter eliminates diastereomer analysis burdens that accompany the 1-methyl analog (CAS 1050884-26-8; MW 261.32), saving analysis time and simplifying purification in high-throughput synthesis workflows [1].

Metabolic Stability Optimization via Cyano-Containing Bioisosteres

The 6-cyano group serves as a metabolically stable bioisostere for aldehyde, carboxylic acid, or halogen substituents commonly employed at this position . When SAR data indicate that the 6-formyl analog (XLogP3-AA = 0.9) [1] suffers from aldehyde oxidase-mediated metabolism or poor permeability, the target compound offers a direct replacement with the more robust nitrile moiety, maintaining hydrogen-bond acceptor capacity while reducing metabolic liability and altering lipophilicity . This makes it a strategic procurement choice for medicinal chemistry teams addressing metabolic clearance issues in lead series.

HDAC Inhibitor Development Leveraging Tetrahydropyrrolo[1,2-a]pyrazine Scaffolds

Constrained heterocyclic analogs based on the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold have demonstrated enhanced HDAC6 selectivity and cellular inhibitory activity . The target compound, with its partially saturated pyrazine ring and Boc-protected amine, is positioned as a key intermediate for constructing such constrained HDAC inhibitor chemotypes. The cyano group at the 6-position provides an additional vector for modulating zinc-binding group interactions or linker attachment, differentiating it from the unsubstituted or alkyl-substituted analogs employed in published HDAC6 programs.

Quote Request

Request a Quote for tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.